1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with an allyl group and a benzoimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the alkylation of 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzoimidazole moiety can be reduced to form a dihydrobenzoimidazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the allyl group or the benzoimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dihydrobenzoimidazole derivatives.
Substitution: Formation of azido or thioether derivatives.
Scientific Research Applications
1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzoimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-allyl-4-(1-phenyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with a phenyl group instead of a 4-methylbenzyl group.
1-allyl-4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with a 4-chlorobenzyl group instead of a 4-methylbenzyl group.
Uniqueness
1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s interaction with molecular targets, potentially enhancing its efficacy or selectivity in certain applications.
Properties
IUPAC Name |
4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-3-12-24-15-18(13-21(24)26)22-23-19-6-4-5-7-20(19)25(22)14-17-10-8-16(2)9-11-17/h3-11,18H,1,12-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRSXMWEZUBTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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